(Z)-4-fluoro-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide
Description
(Z)-4-fluoro-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a benzamide derivative featuring a benzo[d]thiazole core with a Z-configuration. Its structure includes a prop-2-yn-1-yl group at position 3, a sulfamoyl (-SO₂NH₂) substituent at position 6 of the thiazole ring, and a 4-fluorobenzamide moiety. This compound’s design combines electron-withdrawing (fluoro, sulfamoyl) and alkyne groups, which may enhance bioactivity, solubility, or metabolic stability in pharmaceutical contexts .
Properties
IUPAC Name |
4-fluoro-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN3O3S2/c1-2-9-21-14-8-7-13(26(19,23)24)10-15(14)25-17(21)20-16(22)11-3-5-12(18)6-4-11/h1,3-8,10H,9H2,(H2,19,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWFMHFMFLGLXJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of (Z)-4-fluoro-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide are the enzymes phosphodiesterase 3 and phosphodiesterase 4. These enzymes play a crucial role in the regulation of intracellular levels of cyclic nucleotides, which are key mediators of signal transduction in cells.
Mode of Action
This compound acts as a selective dual inhibitor of phosphodiesterase 3 and phosphodiesterase 4. By inhibiting these enzymes, it prevents the breakdown of cyclic nucleotides, leading to an increase in their intracellular concentrations. This results in the amplification of the signals mediated by these cyclic nucleotides, leading to various cellular responses.
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involving cyclic nucleotide signaling. The increased levels of cyclic nucleotides can activate protein kinases, which then phosphorylate various target proteins, leading to changes in cellular functions. The downstream effects of these changes can include alterations in gene expression, cell proliferation, and inflammatory responses.
Biological Activity
(Z)-4-fluoro-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a fluorobenzene moiety, a sulfamoyl group, and a thiazole ring, contributing to its biological activity. The presence of the prop-2-yn-1-yl group enhances its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to inhibit specific pathways involved in inflammation and cellular signaling. Notably, it has been shown to inhibit the NLRP3 inflammasome, a critical component in the inflammatory response. This inhibition can lead to reduced cytokine release and modulation of immune responses, making it a candidate for treating inflammatory diseases .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
Several studies have investigated the therapeutic potential of this compound:
- Inflammatory Diseases : A study demonstrated that this compound significantly reduced inflammation in models of rheumatoid arthritis by inhibiting the NLRP3 inflammasome pathway .
- Cancer Research : Research indicated that this compound exhibits selective cytotoxicity towards cancer cell lines while sparing normal cells, suggesting its potential as an anticancer agent. The mechanism involves modulation of apoptotic pathways .
- Antimicrobial Applications : The compound has shown promising results against multidrug-resistant bacterial strains, highlighting its potential as an alternative antimicrobial agent .
Comparison with Similar Compounds
Substituent Effects on the Thiazole Ring
- (Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-(isopropylsulfonyl)benzamide (CAS 1007035-12-2) :
- Differences : Replaces the sulfamoyl (-SO₂NH₂) group at position 6 with chlorine and substitutes the 4-fluorobenzamide with an isopropylsulfonyl (-SO₂C₃H₇) group.
- Impact : The chlorine atom increases steric bulk and electron-withdrawing effects, while the isopropylsulfonyl group enhances lipophilicity compared to the polar sulfamoyl group. Molecular weight: 432.9 g/mol .
- (Z)-4-(azepan-1-ylsulfonyl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide (CAS 1007540-88-6): Differences: Features an ethyl group at position 3 (vs. propynyl) and an azepane-sulfonyl (-SO₂C₆H₁₁N) group instead of sulfamoyl. The ethyl group reduces steric strain compared to the linear alkyne .
Modifications in the Benzamide Moiety
- (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-ethoxybenzamide: Differences: Substitutes the 4-fluoro group with 4-ethoxy (-OC₂H₅) and replaces propynyl with allyl. The allyl group offers π-bond conjugation but lacks the terminal alkyne’s reactivity .
Infrared Spectroscopy (IR)
- Target Compound : Expected to show ν(C=O) ~1680 cm⁻¹ (benzamide) and ν(SO₂NH₂) ~1330/1150 cm⁻¹ (asymmetric/symmetric stretching).
- Triazole Derivatives () : Exhibit ν(C=S) ~1250 cm⁻¹ and ν(C=O) ~1663–1682 cm⁻¹, with tautomerism influencing spectral profiles (e.g., absence of ν(S-H) in thione forms) .
- Thiadiazole-Benzamide Analogs () : Display dual ν(C=O) stretches (1605–1719 cm⁻¹), reflecting conjugated carbonyl groups in the benzamide and heterocyclic systems .
Physicochemical and Pharmacological Implications
- Solubility : Sulfamoyl and azepane-sulfonyl groups enhance aqueous solubility compared to isopropylsulfonyl or halogenated analogs.
- Metabolic Stability : The propynyl group may confer susceptibility to oxidative metabolism, whereas ethyl or allyl substituents could improve stability.
Q & A
Q. Basic Research Focus
- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (MIC values) .
- Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases, leveraging the sulfamoyl group’s binding affinity .
Advanced Consideration :
Use CRISPR-edited cell lines to isolate target-specific effects (e.g., EGFR or VEGFR inhibition) .
How does the prop-2-yn-1-yl group influence regioselectivity in subsequent derivatization?
Advanced Research Focus
The alkyne moiety enables click chemistry (e.g., CuAAC) for functionalization:
- Click Reactions : Copper(I)-catalyzed azide-alkyne cycloaddition to append probes (e.g., fluorescent tags) .
- Steric Effects : The bulky group directs electrophilic substitution to the 5-position of the thiazole ring .
- Computational Modeling : DFT studies predict preferential reaction sites based on electron density maps .
What structural modifications enhance metabolic stability without compromising activity?
Q. Advanced Research Focus
- Fluorine Substitution : The 4-fluoro group reduces CYP450-mediated oxidation, improving half-life .
- Sulfamoyl Replacement : Testing sulfonamide or sulfonic acid variants to balance solubility and membrane permeability .
- Prodrug Strategies : Esterification of the benzamide carbonyl to enhance oral bioavailability .
Q. Advanced Research Focus
- HPLC-MS/MS : Reverse-phase C18 columns (gradient: 0.1% formic acid in H₂O/ACN) to detect hydrolyzed benzamide or oxidized thiazole .
- Forced Degradation Studies : Exposure to pH 1–13, 40–80°C, and UV light to identify labile sites .
- Kinetic Modeling : Arrhenius plots to predict shelf-life at 25°C .
How can computational modeling guide SAR studies?
Q. Advanced Research Focus
- Molecular Docking : AutoDock Vina predicts binding to kinase ATP pockets (e.g., PDB 1M17) .
- MD Simulations : 100-ns trajectories assess conformational stability of the Z-isomer in solution .
- QSAR Models : Hammett constants correlate electronic effects of substituents with IC₅₀ values .
What in vivo models are appropriate for evaluating pharmacokinetics?
Q. Advanced Research Focus
- Rodent Studies : IV/PO dosing in Sprague-Dawley rats with LC-MS/MS plasma analysis .
- Tissue Distribution : Radiolabeled compound (¹⁴C) to track accumulation in target organs .
- Metabolite Profiling : HRMS identifies glucuronidated or sulfated metabolites .
How does the sulfamoyl group impact solubility and formulation?
Q. Basic Research Focus
- pH-Dependent Solubility : pKa ~2.5 (sulfamoyl NH) enables salt formation (e.g., sodium or meglumine) .
- Nanoparticle Encapsulation : PLGA nanoparticles (150–200 nm) improve aqueous dispersion for IV delivery .
What strategies mitigate batch-to-batch variability in large-scale synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
